molecular formula C22H16ClN3O4S B2456202 Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-19-8

Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2456202
CAS RN: 851947-19-8
M. Wt: 453.9
InChI Key: DQICDBAGFVVGFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This produces an ethoxymethyleneamino intermediate, which is then reacted further .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined based on DFT calculations using the B3LYP/6-311+G (2d,p) functional .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.4±0.1 g/cm3, boiling point of 626.3±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . The compound also has a molar refractivity of 119.1±0.5 cm3 and a polar surface area of 99 Å2 .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and substituted-6-(thien-2-yl)pyrimidine derivatives. These compounds were then evaluated for antimicrobial activities, highlighting the compound's utility in generating biologically active molecules (Farag, Kheder, & Mabkhot, 2008).

Antimicrobial and Antibacterial Activities

Several studies have explored the antimicrobial and antibacterial potential of compounds synthesized using Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. For example, novel thieno[2,3-c]pyridazines, synthesized from related precursors, exhibited significant antibacterial activities, underlining the importance of such compounds in developing new antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Additionally, compounds containing a sulfonamido moiety, synthesized from related precursors, were tested and found to possess high antibacterial activities, showcasing the compound's relevance in the synthesis of potential antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Pharmacological Importance

The pharmacological importance of derivatives synthesized using Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate extends beyond antimicrobial activities. For instance, some derivatives have been found to exhibit analgesic, antiinflammatory, and immunosuppressive activity, indicating the compound's potential in contributing to the development of new pharmacological agents (Malinka, Zawisza, & Zajac, 1989).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by related compounds, it could be of interest to investigate the potential of this compound in various applications .

properties

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQICDBAGFVVGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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